REACTION_CXSMILES
|
C(O)(=O)C.O.[Br:6][C:7]1[C:8]([N+:18]([O-])=O)=[CH:9][C:10]([Cl:17])=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=1.C(OCC)(=O)C>O1CCOCC1>[Br:6][C:7]1[CH:12]=[C:11]([C:13]([F:14])([F:16])[F:15])[C:10]([Cl:17])=[CH:9][C:8]=1[NH2:18]
|
Name
|
reduced iron
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
290 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
145 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=C(C1)C(F)(F)F)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
with heating at 60° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a celite (trademark)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
The filtrate was washed three times with a 1N aqueous sodium hydroxide solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated brine, and dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(N)C=C(C(=C1)C(F)(F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.1 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 107.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |